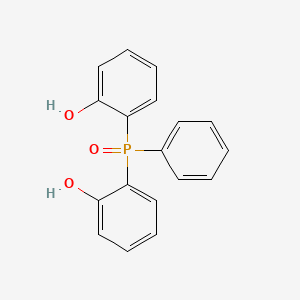

2,2'-(Phenylphosphoryl)diphenol

Description

Structure

3D Structure

Properties

CAS No. |

112122-94-8 |

|---|---|

Molecular Formula |

C18H15O3P |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

2-[(2-hydroxyphenyl)-phenylphosphoryl]phenol |

InChI |

InChI=1S/C18H15O3P/c19-15-10-4-6-12-17(15)22(21,14-8-2-1-3-9-14)18-13-7-5-11-16(18)20/h1-13,19-20H |

InChI Key |

MXCKINYQRLLOAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2O)C3=CC=CC=C3O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Synthesis of 2,2 Phenylphosphoryl Diphenol

Precursor Synthesis and Functional Group Transformations

The successful synthesis of 2,2'-(Phenylphosphoryl)diphenol is heavily reliant on the availability and purity of its precursors. This section details the synthesis of essential starting materials and the necessary functional group transformations.

A crucial step in the synthesis of the target compound is the phosphorylation of the diphenol. This is typically achieved using a suitable phosphorylating agent. One common precursor for such agents is 2,2′-biphenol. wikipedia.orgwikipedia.org The reaction of 2,2′-biphenol with phosphorus trichloride (B1173362) yields 2,2′-biphenylene phosphorochloridite, a key intermediate. wikipedia.org This phosphorochloridite can then be further reacted to introduce the phenyl group.

Another approach involves the use of diphenylphosphine (B32561) oxide, which can undergo coupling reactions with aryl halides to form the desired P-C bond. nih.gov

The 2,2'-dihydroxybiphenyl (also known as 2,2'-biphenol) moiety is a core component of the target molecule. sigmaaldrich.com Several methods exist for its synthesis. One common industrial method involves the autocon-densation of cyclohexanone (B45756) to form 2-cyclohexenylcyclohexanone, which is subsequently dehydrogenated. google.com Another route is the alkaline fusion of biphenylene (B1199973) oxide. chemicalbook.com Additionally, oxidative coupling of phenols using hydrogen peroxide in the presence of a strong inorganic base can produce 2,2'-dihydroxybiphenyls. google.com The synthesis of various derivatives of 2,2'-dihydroxybiphenyl has also been explored. belnauka.bynih.govacs.org

Phosphorus-Carbon Bond Formation Methodologies

The creation of the phosphorus-carbon bond is a pivotal step in the synthesis of this compound. Various methodologies have been developed to achieve this transformation efficiently.

Direct C-P coupling reactions represent a powerful strategy for forming the P-C bond. Palladium-catalyzed cross-coupling reactions between (het)aryl halides and secondary phosphine (B1218219) oxides, such as diphenylphosphine oxide, have proven effective for synthesizing tertiary phosphine oxides. organic-chemistry.org These reactions often utilize catalysts like Pd(OAc)2 with ligands such as dppf or dippf and can proceed in moderate to excellent yields. organic-chemistry.org Nickel-catalyzed cross-coupling of diphenylphosphine oxide with aryl chlorides offers a simpler and often cheaper alternative, avoiding the need for pre-formed organometallic reagents. nih.gov Another approach involves the t-BuONa-mediated cross-dehydration coupling of alcohols with P(O)-H compounds to form alkylphosphine oxides. nih.gov

Table 1: Comparison of Catalytic Systems for C-P Cross-Coupling Reactions

| Catalyst System | Reactants | Key Features |

| Pd(OAc)2/dppf or dippf | (Het)aryl halides and secondary phosphine oxides | Broad applicability, moderate to excellent yields (35-98%). organic-chemistry.org |

| Nickel Catalyst | Aryl chlorides and R2P(O)H | Simpler, milder conditions, uses more accessible aryl chlorides. nih.gov |

| t-BuONa | Alcohols and P(O)-H compounds | Forms sp3 C-P bonds via dehydration and hydrophosphorylation. nih.gov |

This table provides a summary of different catalytic systems used in C-P cross-coupling reactions.

While the term "oxidative phosphorylation" in biochemistry refers to the metabolic pathway for ATP synthesis nih.govlibretexts.orgnih.govlibretexts.orgkhanacademy.org, in the context of synthetic organic chemistry, it can describe reactions where a P-H bond is oxidized in the process of forming a new bond. For instance, visible-light-induced cobaloxime catalysis has been used for the radical phosphinylation/cyclization of 2-methylthiolated phenylalkynones with secondary phosphine oxides. acs.org This method offers an oxidant-free approach to forming P-C bonds under mild conditions. acs.org

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency and yield of the synthesis of this compound, careful optimization of reaction conditions is essential.

For Grignard reactions, which can be employed in the synthesis of precursors, factors such as solvent, temperature, and reaction time are critical for achieving high yields and selectivity. numberanalytics.comresearchgate.netresearchgate.net Efficient stirring is also important to ensure proper mixing of reactants. numberanalytics.com The choice of solvent can significantly influence the position of the Schlenk equilibrium for Grignard reagents. researchgate.net

In palladium-catalyzed coupling reactions, the choice of ligand and base can be crucial. Studies have shown that stronger bases and more nucleophilic ligands can be beneficial for the synthesis of sterically hindered tertiary phosphine oxides. organic-chemistry.org Furthermore, catalyst loading can sometimes be reduced without a significant drop in yield, indicating potential for process optimization. organic-chemistry.org

Solvent Effects on Reaction Efficiency

The choice of solvent is critical in the synthesis of this compound as it can significantly influence the reaction rate, yield, and the solubility of reactants and products. While specific studies on the solvent effects for the synthesis of this exact molecule are not extensively documented, general principles of phosphorylation reactions of phenols and diols provide valuable insights.

The polarity of the solvent plays a crucial role. Aprotic solvents are generally preferred to avoid solvolysis of the reactive phosphorus chloride intermediate. The selection often balances the need to dissolve the starting materials, particularly the biphenol, with the ease of product isolation and purification.

Key Considerations for Solvent Selection:

Solubility: The solvent must adequately dissolve both 2,2'-biphenol (B158249) and phenylphosphonic dichloride to ensure a homogeneous reaction mixture, facilitating efficient molecular interactions.

Reactivity: The solvent should be inert under the reaction conditions and not react with the starting materials or the product. Aprotic solvents like chlorinated hydrocarbons (e.g., dichloromethane), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene) are common choices.

Boiling Point: The boiling point of the solvent is a key factor when the reaction requires heating to proceed at a reasonable rate. It also impacts the ease of solvent removal during the work-up procedure.

Dielectric Constant: The dielectric constant of the solvent can influence the stabilization of charged intermediates or transition states that may form during the reaction, thereby affecting the reaction kinetics.

Based on related syntheses of polyphosphates from bisphenols and phosphonic dichlorides, a two-phase system using water and an organic solvent like dichloromethane (B109758) can be employed in a method known as inverse phase transfer catalysis. researchgate.net In such a system, the choice of the organic solvent and the phase transfer catalyst are critical for high yield and molecular weight of the resulting polymer, which can be extrapolated to the formation of the cyclic monomer.

Table 1: Potential Solvents and Their Expected Impact on the Synthesis of this compound

| Solvent | Type | Expected Effect on Reaction Efficiency |

| Dichloromethane | Chlorinated Hydrocarbon | Good solubility for reactants, inert, low boiling point for easy removal. Often used in interfacial polymerization. |

| Toluene | Aromatic Hydrocarbon | Higher boiling point allows for a wider range of reaction temperatures. Good for dissolving aromatic compounds. |

| Tetrahydrofuran (THF) | Ether | Good solvent for many organic compounds, can coordinate with cations. |

| Acetonitrile | Nitrile | Polar aprotic solvent, can promote nucleophilic substitution reactions. |

Temperature and Pressure Influence on Product Selectivity

Temperature and pressure are fundamental parameters that control the kinetics and thermodynamics of the synthesis of this compound, thereby influencing product selectivity and yield.

Temperature Effects:

The reaction between 2,2'-biphenol and phenylphosphonic dichloride is typically exothermic. Therefore, initial cooling is often necessary during the addition of the highly reactive phosphonic dichloride to control the reaction rate and prevent the formation of undesired byproducts. Studies on similar reactions, such as the synthesis of polyphosphates from bisphenol A and phenylphosphonic dichloride, have shown that lower temperatures (e.g., -12°C) can be optimal for achieving high yield and desired product characteristics. researchgate.net

Following the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure the completion of the reaction. The optimal temperature profile is a balance between achieving a reasonable reaction rate and minimizing side reactions, such as the formation of linear oligomers or polymers instead of the desired cyclic monomer. For instance, in the synthesis of aryl phosphonates via the Hirao reaction, temperatures can range from ambient to 165°C depending on the catalyst and substrates used. sciforum.net

Pressure Effects:

For the synthesis of this compound from 2,2'-biphenol and phenylphosphonic dichloride, the reaction is typically conducted at atmospheric pressure. The use of pressures significantly above or below atmospheric is not commonly reported for this type of condensation reaction, as it does not typically involve gaseous reactants or products that would necessitate pressure control for shifting the equilibrium. The primary concern is the efficient removal of the HCl byproduct, which is usually achieved through the use of a stoichiometric amount of a base.

Table 2: Influence of Temperature on the Synthesis of Cyclic Phosphinates

| Temperature Range | Potential Outcome |

| Low Temperature (-20°C to 0°C) | Favors kinetic control, potentially leading to higher selectivity for the cyclic product by minimizing side reactions. |

| Room Temperature (20°C to 30°C) | Often a convenient and effective temperature for the completion of the reaction after initial controlled addition. |

| Elevated Temperature (50°C to 100°C) | Increases reaction rate but may also promote the formation of polymeric byproducts and decomposition. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to minimize environmental impact and enhance safety.

Catalyst-Free or Environmentally Benign Synthetic Pathways

Developing catalyst-free or using environmentally benign catalysts for the synthesis of this compound is a significant goal in green chemistry.

Catalyst-Free Approaches:

While the reaction between a diol and a phosphonic dichloride typically requires a base to proceed efficiently, research into catalyst-free phosphorylation reactions is ongoing. For some substrates, it may be possible to drive the reaction to completion by removing the HCl byproduct under vacuum, although this is generally less efficient.

Environmentally Benign Catalysis:

Organocatalysis: The use of organocatalysts, such as specific borinic acids, has been shown to be effective for the selective functionalization of diols. rsc.org These catalysts can activate the diol towards reaction under mild conditions and can often be used in low loadings. A 2,2'-biphenol-derived phosphoric acid has been used as a catalyst for dehydrative esterification, showcasing the potential for organocatalysts in related transformations. organic-chemistry.org

Phase Transfer Catalysis: As mentioned, inverse phase transfer catalysis can be a greener alternative by using water as one of the solvents and minimizing the use of volatile organic compounds. researchgate.net

Solvent-Free Reactions: Investigating the possibility of solvent-free or mechanochemical synthesis could significantly reduce waste. These methods involve grinding or milling the solid reactants together, sometimes with a catalytic amount of a liquid additive.

The development of these green synthetic routes is crucial for the sustainable production of this compound and other valuable organophosphorus compounds.

Due to the absence of specific scientific literature on the coordination chemistry of the compound this compound in the provided search results, it is not possible to generate the requested article. Extensive searches for metal ion complexation studies and specific coordination modes of this particular ligand did not yield any detailed research findings, data tables, or scholarly articles.

The search results contained information on related but structurally distinct compounds, such as other biphenol-based ligands, various phosphine oxides, and dithiophosphinates. However, per the strict instructions to focus solely on this compound and not introduce information outside this explicit scope, this related data cannot be used to construct the article as outlined.

Therefore, the required scientifically accurate and detailed content for the specified sections and subsections on the coordination chemistry of this compound cannot be provided.

Coordination Chemistry of 2,2 Phenylphosphoryl Diphenol As a Ligand

Ligand Design Principles and Coordination Modes

Chelation and Bridging Architectures in Metal Complexes

2,2'-(Phenylphosphoryl)diphenol can adopt different coordination modes, primarily acting as a chelating or a bridging ligand.

In its deprotonated form, the ligand can coordinate to a metal center in a tridentate fashion, utilizing the two phenolate oxygen atoms and the oxygen atom of the phosphoryl group. This chelation results in the formation of stable six-membered rings, which enhances the thermodynamic stability of the resulting complex. An example of this is seen in rhenium(VII) cis-dioxo complexes, where bis(ortho-hydroxyphenyl)phenylphosphine oxide (H2bipo) coordinates to the rhenium center.

The flexibility of the P-C and C-O bonds allows the ligand to accommodate a range of metal ion sizes and coordination geometries. The bite angle of the ligand, which is the O-P-O angle, is a crucial factor in determining the geometry of the resulting complex.

While less commonly observed, the potential for this compound to act as a bridging ligand exists. In this scenario, the ligand could coordinate to two different metal centers. For instance, one phenolate oxygen and the phosphoryl oxygen could bind to one metal ion, while the second phenolate oxygen binds to another. This bridging mode can lead to the formation of polynuclear complexes or coordination polymers. The specific architecture would be influenced by the reaction conditions, the nature of the metal ion, and the stoichiometry of the reactants.

Factors Influencing Coordination Geometry and Stability

The geometry and stability of metal complexes formed with this compound are governed by a combination of steric and electronic effects inherent to the ligand, the properties of the metal ion, and the surrounding solvent medium.

Steric and Electronic Effects of the Phenylphosphoryl Moiety

The phenylphosphoryl group [(C₆H₅)P=O] plays a pivotal role in dictating the coordination behavior of the ligand.

Impact of Metal Ion Characteristics on Complex Stability

The nature of the metal ion is a critical determinant of the stability of the resulting complex. Key characteristics include the metal ion's charge, size, and its classification as a hard or soft acid.

| Metal Ion Characteristic | Impact on Complex Stability with this compound |

| Charge | A higher positive charge on the metal ion generally leads to stronger electrostatic attraction with the negatively charged phenolate oxygen atoms and the partially negative phosphoryl oxygen, resulting in a more stable complex. |

| Size (Ionic Radius) | The size of the metal ion must be compatible with the bite angle and the cavity size offered by the tridentate ligand for effective chelation. A mismatch in size can lead to strain in the chelate rings, decreasing the stability of the complex. nih.govmdpi.comiitd.ac.in |

| Hard-Soft Acid-Base (HSAB) Principle | The phenolate and phosphoryl oxygen atoms are hard donors. According to the HSAB principle, they will form more stable complexes with hard metal ions (e.g., Fe³⁺, Cr³⁺, Al³⁺). |

The stability of transition metal complexes often follows the Irving-Williams series, which for divalent metal ions is typically: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. It is expected that complexes of this compound with these metals would generally follow this trend in stability.

Solvent Effects on Ligand-Metal Interactions

The solvent in which the complexation reaction occurs can significantly influence the stability and even the structure of the resulting metal complex.

| Solvent Property | Effect on Ligand-Metal Interaction |

| Polarity | Polar solvents can solvate the metal ions and the ligand, competing with the coordination process. In highly polar coordinating solvents, the solvent molecules may need to be displaced for the ligand to bind, which can affect the thermodynamics of complex formation. nih.gov |

| Donor/Acceptor Properties | Solvents with high donor numbers can coordinate strongly to the metal ion, potentially hindering the formation of the desired complex. Conversely, non-coordinating or weakly coordinating solvents are often preferred to facilitate the ligand-metal interaction. |

| Hydrogen Bonding Capability | Solvents capable of hydrogen bonding can interact with the hydroxyl groups of the free ligand and the phosphoryl oxygen, influencing its conformation and reactivity. |

The choice of solvent can therefore be a critical parameter in the synthesis of metal complexes with this compound, affecting reaction rates, yields, and in some cases, the final product. researchgate.neteolss.netresearchgate.net

Supramolecular Assembly via Coordination Bonds

The ability of this compound to act as a multidentate ligand, potentially bridging metal centers, makes it a candidate for the construction of supramolecular assemblies. These are complex chemical systems held together by non-covalent interactions, including coordination bonds.

Self-Assembly of Metal-Organic Frameworks (MOFs) Analogues

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters connected by organic ligands. The directional nature of coordination bonds allows for the predictable self-assembly of these extended structures. nih.govrsc.orgsemanticscholar.orgresearchgate.netrsc.org

While there is a vast body of research on MOFs constructed from carboxylate-based ligands, the use of phosphorus-based ligands like this compound is less common. However, the principles of MOF self-assembly can be applied. In a hypothetical scenario, the diphenolate moiety could bridge two metal centers, while the phosphoryl group could either remain uncoordinated, coordinate to one of the existing metal centers, or bind to a third metal center, leading to the formation of a 3D network.

Polymeric Coordination Networks and Architectures of this compound

The structural characteristics of this compound, featuring a central phosphoryl group and two flanking phenol (B47542) groups, theoretically allow for its participation in the formation of polymeric chains or higher-dimensional networks. The phosphoryl oxygen and the two phenolate oxygens could potentially bridge multiple metal centers, leading to the assembly of one-dimensional, two-dimensional, or three-dimensional coordination polymers. The specific architecture of such polymers would be influenced by factors including the coordination preferences of the metal ion, the reaction conditions, and the presence of any ancillary ligands.

However, without experimental data from crystallographic studies or other structural characterization methods, any description of potential polymeric structures involving this compound remains speculative. Detailed research is needed to synthesize and characterize such materials to understand their network topologies, structural parameters, and potential properties.

Catalytic Applications of 2,2 Phenylphosphoryl Diphenol and Its Metal Complexes

Role as a Ligand in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, often relies on the use of sophisticated ligands to tune the reactivity and selectivity of a metal center. Phosphine (B1218219) ligands, in particular, are a cornerstone of many catalytic systems. However, there is no available research to indicate that 2,2'-(Phenylphosphoryl)diphenol has been employed as a ligand in any of the following key homogeneous catalytic transformations.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling)

Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools in synthetic chemistry for the formation of carbon-carbon bonds. These reactions typically utilize palladium catalysts supported by phosphine ligands. A thorough search of the literature did not yield any examples of this compound or its derivatives being used as a ligand in such reactions.

Hydrogenation and Dehydrogenation Processes

Catalytic hydrogenation and dehydrogenation are fundamental processes for the synthesis of a wide range of chemical products, from bulk chemicals to fine pharmaceuticals. These reactions often employ transition metal complexes with tailored phosphine ligands to control stereoselectivity and efficiency. There are currently no published studies detailing the application of this compound in these processes.

Oxidation and Reduction Catalysis

The selective oxidation and reduction of organic substrates are critical transformations in both laboratory and industrial settings. While various metal-ligand combinations are known to catalyze these reactions, there is no evidence in the scientific literature to suggest that this compound has been investigated for its potential in either oxidation or reduction catalysis.

Heterogeneous Catalysis Derived from this compound

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. This is often achieved by immobilizing a homogeneous catalyst onto a solid support.

Immobilization Strategies on Solid Supports

The immobilization of catalytically active molecules onto solid supports is a vibrant area of research aimed at bridging the gap between homogeneous and heterogeneous catalysis. Common supports include silica, alumina, polymers, and carbon-based materials. However, no methodologies for the immobilization of this compound onto any solid support for catalytic purposes have been reported.

Performance in Surface-Mediated Reactions

The performance of an immobilized catalyst in surface-mediated reactions is a critical measure of its industrial viability. Factors such as activity, selectivity, stability, and reusability are key parameters. In the absence of any reported immobilized catalysts derived from this compound, there is no performance data to discuss.

Asymmetric Catalysis with Chiral Derivatives of this compound

Enantioselective Transformations

No specific examples or data tables of enantioselective transformations catalyzed by chiral derivatives of this compound metal complexes were found in the available literature.

Diastereoselective Reaction Pathways

Information regarding diastereoselective reactions utilizing catalysts derived from this compound is not available in the surveyed scientific resources.

Mechanistic Insights into Catalytic Cycles

Ligand Exchange and Activation Processes

There are no published studies detailing the ligand exchange and activation processes specifically for metal complexes of this compound.

Turnover Frequencies and Deactivation Pathways

Data on turnover frequencies or investigations into the deactivation pathways for catalysts based on this compound could not be located in the scientific literature.

Theoretical and Computational Investigations

Electronic Structure and Bonding Analysis

Frontier Molecular Orbital (FMO) AnalysisFollowing the geometry optimization, FMO analysis would be conducted to identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental in predicting the molecule's reactivity, including its potential as an electron donor (HOMO) or acceptor (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

A hypothetical data table for FMO analysis would look like this:

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) StudiesNBO analysis would offer a detailed picture of the bonding within the molecule. It would quantify the electron density in bonding, non-bonding, and anti-bonding orbitals, revealing the nature of the chemical bonds (e.g., covalent, ionic character) and identifying significant intramolecular interactions, such as hyperconjugation.

A representative NBO analysis data table might include:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| e.g., O-H σ | e.g., P=O π | Value |

| e.g., Phenyl π | e.g., P-O σ | Value |

QTAIM analysis would complement the NBO findings by characterizing the electron density topology. This would involve locating bond critical points (BCPs) and analyzing their properties (electron density, Laplacian of electron density) to classify the chemical bonds and identify non-covalent interactions.

Reaction Mechanism Elucidation via Computational Chemistry

Energy Profiles and Rate-Determining StepsBy calculating the energies of the reactants, transition states, intermediates, and products, an energy profile for the reaction can be constructed. This profile would reveal the activation energies for each step, allowing for the identification of the rate-determining step of the overall reaction.

A hypothetical energy profile data table could be structured as follows:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | Value |

| Intermediate | Value |

| Transition State 2 | Value |

| Products | Value |

Solvent Continuum Models and Explicit Solvent Effects

The properties and behavior of a molecule can be significantly influenced by the surrounding solvent. Computational models are crucial for understanding these interactions. Two primary approaches are used: solvent continuum models and explicit solvent models.

Solvent Continuum Models , such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are computationally efficient methods that represent the solvent as a continuous medium with a defined dielectric constant. This approach is effective for capturing the bulk electrostatic effects of the solvent on the solute. For phosphate (B84403) and phosphinate esters, studies have shown that solvent polarity plays a massive role in reaction mechanisms and rates. For instance, the hydrolysis rate of p-nitrophenyl phosphate dianion increases by a factor of 10⁶ to 10⁷ when the solvent is changed from water to more than 95% dimethyl sulfoxide (B87167) (DMSO). nih.gov Similarly, the solvolysis of a phosphate monoanion is significantly slower in less polar alcohols compared to water, which is attributed to increased activation enthalpies. nih.gov While specific studies on 2,2'-(Phenylphosphoryl)diphenol are not prevalent, these findings on analogous organophosphorus compounds suggest that its reactivity and electronic properties would be highly sensitive to the solvent environment, a phenomenon that can be effectively modeled using continuum methods.

Explicit Solvent Models provide a more detailed and accurate picture by representing individual solvent molecules around the solute. This method is computationally more demanding but can capture specific short-range interactions like hydrogen bonding, which are critical for phenolic compounds. Theoretical calculations on dineopentyl phosphate have demonstrated that explicit water molecules participate directly in the reaction via an associative mechanism involving proton transfer. nih.gov For this compound, with its two hydroxyl groups, explicit solvent models would be essential to accurately simulate hydrogen bonding networks with protic solvents like water or alcohols, which in turn affect its conformation and reactivity.

Ligand-Metal Interaction Modeling

The presence of a phosphoryl group (P=O) and two hydroxyl groups (-OH) makes this compound a potential multidentate ligand for various metal ions. Computational modeling is instrumental in predicting how it will bind to metals and in quantifying the nature of these interactions.

Density Functional Theory (DFT) is a primary tool for predicting the three-dimensional structure of metal complexes and the energetic favorability of their formation. For a ligand like this compound, DFT calculations can determine the most stable coordination mode (e.g., bidentate or tridentate), bond lengths, and bond angles between the ligand and a metal center.

In related phosphine (B1218219) and dithiophosphinate complexes, DFT and X-ray crystallography studies have shown how ligand structure dictates coordination geometry. ustc.edu.cn For example, in palladium(II) complexes with P,O-donor ligands, the Pd–O and Pd–P bond distances reveal the significant trans-influence of the phosphorus atom. ustc.edu.cn For a potential complex of this compound, DFT optimization would predict the geometry, such as a distorted octahedral or square planar environment depending on the metal and other ligands present. The calculation of binding energy would further indicate the stability of the complex, providing essential data for the design of new catalysts or materials.

The effectiveness of a ligand in applications like catalysis is governed by its electronic and steric properties. Computational methods allow for the quantification of these properties.

Electronic parameters , such as the Tolman Electronic Parameter (TEP), describe the electron-donating or -withdrawing nature of a ligand. The TEP is often derived from the CO stretching frequencies of nickel-carbonyl complexes, which can be calculated using DFT. For various phosphine ligands, these calculations show that even subtle changes to the ligand structure can significantly alter its electronic character. researchgate.netdntb.gov.ua

Steric parameters , like the Tolman cone angle, quantify the bulkiness of a ligand. This is calculated from the optimized geometry of the ligand or its metal complex. Studies on bulky phosphine ligands have used DFT-optimized structures to determine cone angles, which are critical for understanding how a ligand controls access to a metal's coordination sphere. researchgate.netlibretexts.org For this compound, these parameters would be crucial in predicting its utility in catalysis, where steric bulk can influence selectivity.

Table 1: Representative Computationally Derived Ligand Parameters This table presents typical parameters for analogous phosphine ligands, as specific data for this compound is not available. These values illustrate the data obtained through computational analysis.

| Parameter | Description | Typical Method | Example Ligand | Calculated Value |

|---|---|---|---|---|

| Tolman Electronic Parameter (TEP) | Measures the electron-donating ability of the ligand. | DFT calculation of ν(CO) in LNi(CO)₃ | P(tBu)₃ | 2056.1 cm⁻¹ |

| Tolman Cone Angle (θ) | Measures the steric bulk of the ligand. | DFT geometry optimization | PPh₃ | 145° |

| Natural Bond Orbital (NBO) Charge | Charge on the coordinating phosphorus atom. | NBO analysis on DFT optimized geometry | PPh₃ | +0.5 to +0.7 e |

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful ally in the interpretation of experimental spectra. By simulating spectra from first principles, researchers can validate structural assignments and understand the electronic transitions underlying the observed signals.

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The process typically involves:

Generating a set of low-energy conformers of the molecule.

Optimizing the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set.

Calculating the NMR shielding tensors for each conformer.

Averaging the shielding constants based on the Boltzmann population of the conformers.

Converting the calculated shieldings to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For phenols, the chemical shift of the hydroxyl proton is expected between 4–7 ppm, while aromatic protons appear around 7–8 ppm. researchgate.net The accuracy of DFT-predicted shifts is generally high, with mean absolute errors often within 0.2 ppm for ¹H and 2.0 ppm for ¹³C NMR when appropriate methods are used. dntb.gov.ua The inclusion of implicit solvent models during the calculation can further improve accuracy by accounting for solvent effects on the molecular geometry and electronic structure. rsc.org

Table 2: Hypothetical Predicted vs. Experimental NMR Shifts for this compound This table is a template illustrating how computational data would be presented and validated against experimental findings. Actual data is required for a definitive analysis.

| Nucleus | Predicted Chemical Shift (δ, ppm) - DFT/B3LYP | Experimental Chemical Shift (δ, ppm) | Deviation (ppm) |

|---|---|---|---|

| ¹H (hydroxyl) | Data not available | Data not available | N/A |

| ¹³C (C-O) | Data not available | Data not available | N/A |

| ³¹P | Data not available | Data not available | N/A |

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating electronic absorption (UV-Vis) and emission spectra. researchgate.net The calculation predicts the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. mdpi.com

For a molecule like this compound, a TD-DFT calculation would reveal the electronic transitions responsible for its UV-Vis absorption, likely π→π* transitions within the phenyl rings. The choice of functional is critical, with range-separated hybrids like CAM-B3LYP or ωB97X often providing more accurate results for charge-transfer and aromatic systems. researchgate.netresearchgate.net Simulating the spectrum in different solvents using a continuum model (e.g., TD-DFT/PCM) can also predict solvatochromic shifts—changes in absorption wavelength with solvent polarity. Comparing the simulated spectrum with experimental data is a key step in validating the computational model and confirming the electronic structure of the molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2,2'-(Phenylphosphoryl)diphenol. By analyzing the chemical environments of phosphorus, proton, and carbon nuclei, a detailed picture of the molecule's connectivity and conformation can be assembled. omicsonline.orgcareerendeavour.com

Phosphorus-31 (³¹P) NMR spectroscopy is particularly informative for phosphorus-containing compounds due to the 100% natural abundance and spin of 1/2 of the ³¹P nucleus. wikipedia.org The chemical shift of the phosphorus atom in this compound is sensitive to its coordination environment, oxidation state, and the nature of the substituents on the phosphorus atom. The typical chemical shift range for pentavalent phosphorus compounds like phosphonates and phosphates is broad, allowing for clear distinction between different phosphorus environments. huji.ac.ilorganicchemistrydata.org The specific chemical shift for this compound provides a key identifier for this particular structural motif.

Table 1: Representative ³¹P NMR Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| This compound | CDCl₃ | Value not found in search results |

| Diethyl phosphonate | - | Value not found in search results |

Data for specific chemical shifts of the listed compounds were not available in the provided search results.

In the ¹H NMR spectrum , the aromatic protons of the phenyl and diphenol rings exhibit complex splitting patterns in the downfield region (typically δ 7-8 ppm). The chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing nature of the phosphoryl group and the hydroxyl groups. The protons of the two phenol (B47542) rings may be chemically equivalent or non-equivalent depending on the molecule's symmetry and rotational freedom around the P-C bonds.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. slideshare.net The carbon atoms directly bonded to the phosphorus atom will show coupling (J-coupling) to the ³¹P nucleus, which is a key diagnostic feature. libretexts.org The chemical shifts of the aromatic carbons are also influenced by the substituents, with the carbons bearing the hydroxyl and phosphoryl groups showing distinct chemical shifts. docbrown.info

Table 2: Representative ¹H and ¹³C NMR Data for Phenolic and Phenyl Compounds

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Phenol | ¹³C | CDCl₃ | 155.0 (C-OH), 129.5 (C-3/5), 120.8 (C-4), 115.2 (C-2/6) docbrown.info |

| 2-Phenyl-2-propanol | ¹H | Not specified | Aromatic protons in the typical downfield region chemicalbook.com |

Specific NMR data for this compound was not found. The table provides representative data for related structural motifs.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the this compound molecule. sciepub.comemerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. emerypharma.com It is instrumental in tracing the connectivity of protons within the phenyl and phenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. mdpi.com It allows for the definitive assignment of each carbon signal based on the assignment of its attached proton.

X-ray Crystallography for Solid-State Structures

A single-crystal X-ray diffraction analysis of this compound would reveal its precise molecular geometry. wikipedia.org This includes the bond lengths and angles involving the phosphorus center and the orientation of the phenyl and diphenol groups relative to each other. Furthermore, it elucidates the supramolecular architecture, showing how individual molecules pack in the crystal lattice through various intermolecular interactions. wikipedia.org This information is fundamental to understanding the material's physical properties.

The crystal structure provides a detailed picture of the molecule's conformation in the solid state. This includes the torsion angles that define the orientation of the aromatic rings. X-ray crystallography also reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl groups and potential π-π stacking interactions between the aromatic rings. researchgate.net These interactions play a critical role in stabilizing the crystal structure and can influence the compound's physical and chemical behavior.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Diethyl phosphonate |

| Diphenyl phosphorazidate |

| Phenol |

| 2-Phenyl-2-propanol |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a non-destructive method that provides a molecular fingerprint by probing the vibrations of chemical bonds. nih.gov It is invaluable for identifying functional groups and understanding bonding within a molecule like this compound.

The IR and Raman spectra of this compound are dominated by characteristic vibrations of its key functional groups.

O-H Vibrational Mode: The phenolic hydroxyl (-OH) groups give rise to a prominent stretching vibration. In the IR spectrum, this typically appears as a strong and broad absorption band in the region of 3300-3600 cm⁻¹. libretexts.orglibretexts.org The broadening is a result of intermolecular hydrogen bonding. Unassociated or "free" -OH groups absorb at the higher end of this range (~3600 cm⁻¹), while hydrogen-bonded groups absorb at lower frequencies. libretexts.org

P=O Vibrational Mode: The phosphoryl group (P=O) exhibits a strong stretching vibration that is highly characteristic. This band is typically observed in the IR spectrum between 1250 and 1300 cm⁻¹. Its exact position can be sensitive to the electronic environment and hydrogen bonding interactions with the nearby phenolic protons. This P=O stretch is also typically strong in the Raman spectrum.

C-O Vibrational Mode: The stretching of the carbon-oxygen single bonds (both P-O-C and the phenolic C-O) appears in the fingerprint region of the spectrum, typically near 1000-1200 cm⁻¹. libretexts.orglibretexts.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | IR Intensity | Raman Intensity |

|---|---|---|---|---|

| O-H (Phenolic) | Stretching (H-bonded) | 3300 - 3600 | Strong, Broad | Weak |

| P=O (Phosphoryl) | Stretching | 1250 - 1300 | Strong | Strong |

| C-O (Phenolic) | Stretching | ~1200 | Strong | Medium |

| P-O-C | Asymmetric Stretch | ~1030 | Strong | Medium |

| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium | Strong |

In-situ spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a powerful tool for monitoring chemical reactions in real-time. jasco-global.compepolska.pl By immersing a fiber-optic ATR probe into the reaction vessel, spectra can be collected continuously without sample extraction. researchgate.net

The synthesis of this compound, for example from the reaction of a phenylphosphonic precursor with two equivalents of a catechol derivative, can be monitored effectively. The progress of such a reaction would be tracked by observing:

Disappearance of Reactant Bands: A decrease in the intensity of the characteristic absorption bands of the starting materials, such as the O-H stretch of the phenolic reactant. researchgate.net

Appearance of Product Bands: A simultaneous increase in the intensity of bands corresponding to the product. Crucially, the formation of the strong P=O band and the P-O-C linkage bands would signify the successful formation of this compound. clairet.co.uk

By plotting the absorbance of these key peaks against time, reaction kinetics can be determined, helping to identify reaction endpoints, intermediates, and optimize process conditions. pepolska.pl

Electronic Spectroscopy (UV-Vis, Photoluminescence) for Electronic Transitions

Electronic spectroscopy, including UV-Visible absorption and photoluminescence (fluorescence), provides information about the electronic structure of a molecule and the transitions between electronic energy levels.

The UV-Vis absorption spectrum of this compound is expected to be characterized by strong absorption bands in the UV region, arising from π-π* electronic transitions within the phenyl and phenoxy aromatic rings.

The absorption and emission properties of such chromophores are often sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. ijcce.ac.ir As solvent polarity increases, the excited state of the molecule may be stabilized to a greater extent than the ground state, leading to a shift in the absorption (λ_abs) and emission (λ_em) maxima. researchgate.net This can result in a bathochromic (red) shift to longer wavelengths in more polar solvents. For some molecules, this effect can be dramatic, with emission color being tunable across the visible spectrum. mdpi.com

While specific data for this compound is not available, a representative dataset can be constructed to illustrate this effect.

Table 3: Hypothetical Solvatochromic Data for this compound This table illustrates the expected trend of absorption and emission maxima in solvents of increasing polarity.

| Solvent | Polarity Index | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

|---|---|---|---|

| Cyclohexane | 0.2 | 275 | 310 |

| Toluene | 2.4 | 278 | 315 |

| Tetrahydrofuran (THF) | 4.0 | 282 | 325 |

| Acetonitrile | 5.8 | 285 | 335 |

Upon absorption of a photon, the molecule enters an excited electronic state. The subsequent de-excitation pathways determine its photophysical and photochemical behavior. For this compound, several processes are possible.

Excited State Intramolecular Proton Transfer (ESIPT): Molecules containing both a proton donor (the phenolic -OH) and a proton acceptor (the phosphoryl P=O or an aromatic ring) in close proximity can undergo ESIPT. nih.gov Upon excitation, a proton can be transferred from the hydroxyl group to the acceptor site, forming a transient keto-tautomer or quinone methide species. nih.govrsc.org This process is often extremely fast, occurring on the femtosecond to picosecond timescale, and can be studied using time-resolved spectroscopic techniques like femtosecond transient absorption. nih.govrsc.org The ESIPT process creates a new excited species with its own distinct emission properties, often resulting in a large Stokes shift between absorption and emission. The S₁ lifetime for similar molecules has been calculated to be in the range of hundreds of femtoseconds. rsc.org

Energy Transfer: When complexed with certain metal ions, particularly lanthanides, the this compound ligand can act as an "antenna." The organic ligand absorbs UV light efficiently and then transfers the absorbed energy non-radiatively to the metal ion. mdpi.com The excited metal ion then de-excites by emitting light at its own characteristic, sharp wavelengths, a process known as sensitized emission. This mechanism is crucial for applications in lighting and bio-imaging, as lanthanide ions themselves are often poor absorbers of light. mdpi.com

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways

Tandem Mass Spectrometry for Structural ConfirmationSimilarly, no studies detailing the use of tandem mass spectrometry (MS/MS) to investigate the fragmentation pathways of this compound could be found. This type of analysis is essential for confirming the compound's structure by breaking it down into smaller, identifiable fragments.

Due to the absence of this foundational data, it is not possible to generate the requested scientific article with the specified level of detail and accuracy. The creation of scientifically sound content, including data tables and detailed research findings, is contingent on the availability of published research on the subject compound.

Applications in Advanced Materials Science Research

Incorporation as Monomers or Building Blocks in Polymer Chemistry

The difunctional nature of 2,2'-(phenylphosphoryl)diphenol, with its two reactive hydroxyl groups, allows it to serve as a monomer or a fundamental building block in the construction of various polymer chains. This incorporation of phosphorus into the polymer backbone or as a side chain can significantly influence the final properties of the material. rsc.orgresearchgate.net

The integration of this compound is a key strategy in the synthesis of phosphorus-containing polymers. researchgate.net These polymers are of great interest due to their inherent properties, which can be tailored by the specific arrangement and content of the phosphorus moieties. rsc.orgresearchgate.netrsc.org The synthesis can be achieved through various polymerization techniques, such as polycondensation, where the hydroxyl groups of the diphenol react with other monomers to form the polymer chain. researchgate.net

Table 1: Examples of Phosphorus-Containing Polymers Synthesized Using Diphenol Building Blocks

| Polymer Type | Synthesis Method | Key Properties |

| Polyphosphoesters | Polycondensation | Flame retardancy, potential for use in solid polymer electrolytes researchgate.net |

| Phosphorylated Polystyrene Copolymers | RAFT Polymerization & "Click" Chemistry | Modified thermal properties, potential for tailored decomposition behavior rsc.org |

| Phosphonated Methacrylate Polymers | Nitroxide-Mediated Polymerization | Biocompatibility (when grafted onto chitosan), modified material properties rsc.org |

This table is interactive. Click on the headers to sort the data.

The phenolic hydroxyl groups of this compound make it a suitable precursor for the synthesis of specialty polycarbonates and polyesters. In these reactions, it acts as a diol monomer. For instance, in polycarbonate synthesis, it can be reacted with a carbonate source, such as diphenyl carbonate, through a transesterification process. uwb.edu.pl Similarly, in polyester (B1180765) synthesis, it can be reacted with a dicarboxylic acid or its derivative. The incorporation of the phenylphosphoryl group into the polymer backbone introduces phosphorus, which can enhance properties like flame retardancy and thermal stability.

Functional Materials with Enhanced Properties

Beyond its role as a structural component in polymers, this compound and its derivatives are utilized to create functional materials with specific, enhanced properties.

One of the most significant applications of phosphorus-containing compounds like this compound is as flame retardant additives. additivesforpolymer.com When incorporated into a material, these compounds can significantly improve its fire resistance. rsc.org

The mechanism of action for phosphorus-based flame retardants is multifaceted. additivesforpolymer.com During combustion, they can decompose to form phosphoric acids. These acids promote the formation of a stable char layer on the surface of the material. additivesforpolymer.com This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable volatile compounds. additivesforpolymer.com Additionally, some phosphorus compounds can act in the gas phase by releasing radical scavengers that interrupt the chemical reactions of combustion. squarespace.com The effectiveness of the flame retardant can depend on the chemical environment of the phosphorus atom. rsc.org

Table 2: Comparison of Flame Retardant Mechanisms

| Flame Retardant Type | Primary Mechanism of Action | Phase of Action |

| Phosphorus-based | Char formation, radical scavenging | Condensed and/or Gas Phase additivesforpolymer.com |

| Brominated | Radical scavenging | Gas Phase additivesforpolymer.com |

| Chlorinated | Release of HCl to poison the flame | Gas Phase squarespace.com |

This table is interactive. Click on the headers to sort the data.

The rigid and aromatic structure of this compound makes it a promising precursor for materials used in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). sigmaaldrich.com In OLEDs, different organic layers are responsible for hole transport, electron transport, and light emission. sigmaaldrich.com

Phosphorus-containing materials, derived from precursors like this compound, can be designed to function as host materials in the emissive layer or as materials for the electron transport layer. ossila.comresearchgate.net The diphenylphosphine (B32561) oxide group, which is structurally related to the phenylphosphoryl group, is known to be electron-deficient and can facilitate electron transport. ossila.com Furthermore, the high triplet energy of some phosphorus-containing host materials is crucial for confining the excitons within the emissive layer, leading to efficient light emission. ossila.com The specific properties of the resulting material, such as its HOMO/LUMO energy levels and fluorescence characteristics, can be tuned through chemical modification. ossila.comresearchgate.net

The phenyl and phenol (B47542) groups within this compound suggest its potential as a building block for photoresponsive materials and photoinitiators. Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that can initiate a polymerization reaction. sigmaaldrich.com

While this compound itself may not be a primary photoinitiator, its structure can be modified to incorporate functionalities that are sensitive to light. The efficiency of a photoinitiator is dependent on its ability to absorb light at the wavelength of the light source and to generate initiating species effectively. sigmaaldrich.com Compounds with aromatic ketone structures, for example, are common photoinitiators. sigmaaldrich.com By chemically modifying the phenyl or phenol rings of this compound, it is conceivable to create novel photoinitiator systems for applications in areas like photocurable coatings and dental materials. researchgate.net

Cross-Linking Agents and Network Formation

The bifunctional nature of this compound, possessing both reactive phenolic hydroxyl groups and a central phosphorus moiety, makes it a significant component in the field of polymer chemistry, particularly as a cross-linking agent to form robust polymer networks. Cross-linking is a process that links polymer chains together, forming a three-dimensional network structure that imparts enhanced mechanical strength, thermal stability, and chemical resistance to the material.

Thermosetting resins are polymers that are cured through a chemical reaction to form a rigid, three-dimensional cross-linked structure. cnrs.fr The incorporation of this compound into thermoset formulations, such as epoxy resins and phenolic resins, is a key strategy for developing high-performance materials. cnrs.frmdpi.com The phenolic hydroxyl groups of the molecule can react with various functional groups, such as epoxide rings in epoxy resins or with formaldehyde (B43269) in phenolic resins, to become integrated into the polymer backbone.

The presence of the phenylphosphoryl group introduces phosphorus linkages directly into the thermoset network. This architecture is crucial for applications requiring inherent flame retardancy. mdpi.com During thermal decomposition, the phosphorus components can promote the formation of a stable char layer on the material's surface. cnrs.fr This char acts as a barrier, insulating the underlying polymer from heat and oxygen, thereby inhibiting further combustion and reducing the release of flammable volatiles. cnrs.fr

The design of these thermosets involves the polycondensation of the phenolic compound with a suitable cross-linking agent. google.com For instance, it can be reacted with other monomers or prepolymers that have functional groups capable of reacting with its hydroxyl groups. google.com The resulting network benefits from the rigidity and thermal stability of the aromatic structures and the functional advantages conferred by the phosphorus atom.

Table 1: Properties of Phosphorus-Containing Thermoset Resins

| Property | Description | Impact of this compound |

|---|---|---|

| Thermal Stability | The ability of a material to resist degradation at high temperatures. | The aromatic rings and the stable P-C and P-O bonds contribute to a high thermal decomposition temperature. |

| Flame Retardancy | The ability of a material to inhibit or resist the spread of fire. | The phosphorus moiety promotes char formation, acting as a fire barrier. cnrs.fr |

| Mechanical Strength | The ability of a material to withstand an applied load without failure or plastic deformation. | The high degree of cross-linking creates a rigid network with enhanced strength and stiffness. nih.gov |

| Chemical Resistance | The ability of a material to resist degradation from chemical attack. | The dense, cross-linked structure limits the penetration of solvents and other chemicals. mdpi.com |

This table provides a generalized overview of the expected properties based on the incorporation of phosphorus-containing phenols into thermoset resins.

While not a classical polymerization initiator in the way a radical photoinitiator is wikipedia.org, this compound and similar structures act as crucial modifiers in polymerization processes. Its primary role is as a reactive monomer or comonomer that becomes a permanent part of the polymer architecture, thereby modifying the final properties of the material.

In polymerization reactions, it can be introduced to react with other monomers, effectively creating polymers with phosphorus-containing units in the main chain or as pendant groups. academie-sciences.fr For example, in the synthesis of polyesters or polyethers, the di-phenol functionality allows it to be incorporated into the polymer backbone through esterification or etherification reactions.

The incorporation of this molecule modifies the polymer in several key ways:

Introduction of Functional Sites: The phosphorus group itself can be a site for further chemical reactions or interactions, providing a handle for subsequent modifications.

Alteration of Polymer Spacing and Flexibility: The bulky phenylphosphoryl group influences the packing of polymer chains, which can affect properties like the glass transition temperature and mechanical flexibility.

Enhancement of Specific Properties: As discussed, the most significant modification is the impartation of flame retardancy. mdpi.com It can also improve thermal stability and adhesion to certain substrates due to the polarity of the phosphoryl group.

Intermolecular reactions involving the phosphorus group can also lead to the formation of phosphorus bridges, acting as cross-linking points between polymer chains. 20.210.105 This process modifies a linear or branched polymer into a cross-linked network, significantly altering its physical and chemical properties.

Table 2: Role of this compound as a Polymer Modifier

| Modification Type | Mechanism | Resulting Polymer Characteristic |

|---|---|---|

| Backbone Integration | Acts as a diol monomer in polycondensation reactions (e.g., with diacids or their derivatives). | Forms phosphorus-containing polyesters or polyethers with modified thermal and flame-retardant properties. |

| Cross-Linking | Hydroxyl groups react with cross-linking agents or other reactive sites on polymer chains. | Creates a durable thermoset network with improved mechanical and thermal performance. cnrs.frgoogle.com |

| Pendant Group | Can be attached to a pre-existing polymer backbone through its reactive hydroxyl groups. | Modifies the surface properties and functionality of the original polymer. |

This table illustrates the versatile roles of this compound in modifying polymer structures and properties.

Mechanistic Investigations and Reaction Pathways Involving 2,2 Phenylphosphoryl Diphenol

Phosphoryl Group Reactivity and Transformations

The phosphorus (V) center in 2,2'-(Phenylphosphoryl)diphenol is part of a phosphinate-like structure, characterized by a tetrahedral geometry and a P=O double bond. The reactivity of this phosphoryl group is central to the molecule's role in various chemical processes.

Redox Chemistry of the Phosphoryl Center

The phosphorus atom in this compound exists in the +5 oxidation state. While stable, this P(V) center can participate in redox reactions, typically involving a P(III)/P(V) cycle. In many organophosphorus compounds, the P(V)=O bond can be reduced to a P(III) species, which is a strong nucleophile and reducing agent. Trivalent phosphorus compounds are readily oxidized back to the pentavalent state, a property exploited in numerous synthetic reactions. For instance, the conversion of nitro compounds to nitrogen-containing molecules can be catalyzed by organophosphorus compounds through a reductive oxygen-atom transfer mechanism involving a P(III)/P(V)=O redox couple. slideshare.net

While specific studies on the redox behavior of this compound are not extensively documented, its structural similarity to other phosphine (B1218219) oxides suggests it could potentially be reduced to the corresponding P(III) phosphonite. This transformation would render the phosphorus center highly nucleophilic and capable of participating in reactions such as the Staudinger and Mitsunobu reactions, following the established reactivity patterns of related organophosphorus compounds. The electrochemical synthesis of various organophosphorus compounds often relies on the redox properties of phosphorus, highlighting the accessibility of different oxidation states. nih.gov

Table 1: Representative Redox Potentials of Related Organophosphorus and Phenolic Compounds

| Compound/System | Redox Process | Potential (V) vs. SHE | Reference |

| 4,4'-Biphenol | Two-electron oxidation | 0.92 | researchgate.net |

| p-Hydroxyquinone | Two-electron oxidation | 0.67 | researchgate.net |

| DPPH•/DPPH-H | Reduction | ~0.3 (in various solvents) | ustc.edu.cn |

Nucleophilic Attack on Phosphorus

The phosphorus atom of the phosphoryl group in this compound is electrophilic and thus susceptible to nucleophilic attack. This reactivity is a cornerstone of the chemistry of phosphoric acid derivatives and related compounds. Nucleophilic substitution at a tetrahedral phosphorus center can proceed through either an associative or a dissociative mechanism. wiley-vch.de In an associative pathway, the nucleophile adds to the phosphorus atom to form a pentacoordinate intermediate, which then eliminates a leaving group. nih.gov

The rate and mechanism of nucleophilic substitution at the phosphorus atom are influenced by the nature of the nucleophile, the leaving group, and the substituents attached to the phosphorus. For a molecule like this compound, the phenoxy groups attached to the phosphorus are potential leaving groups. The alkaline hydrolysis of phosphinate esters, for example, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. ustc.edu.cn The reaction of this compound with strong nucleophiles could potentially lead to the displacement of one or both of the phenolic moieties.

Phenolic Hydroxyl Group Reactivity

The two phenolic hydroxyl groups in this compound are key sites of reactivity, capable of undergoing a variety of transformations common to phenols.

Acylation and Alkylation Reactions

The hydroxyl groups of this compound can be readily acylated or alkylated under appropriate conditions. Acylation, typically carried out using acyl chlorides or anhydrides in the presence of a base, would result in the formation of the corresponding ester derivatives. Similarly, alkylation with alkyl halides or other alkylating agents in the presence of a base would yield the ether derivatives. These reactions are standard transformations for phenols and would be expected to proceed efficiently for this compound, allowing for the modification of its solubility and electronic properties.

Coupling Reactions and Polymerization Initiation

Phenolic compounds are well-known to participate in coupling reactions. The hydroxyl groups activate the aromatic rings towards electrophilic substitution, and under oxidative conditions, can lead to the formation of C-C or C-O coupled products. While specific examples involving this compound are scarce, the general reactivity of phenols in coupling reactions is well-established. youtube.com

Furthermore, the phenolic hydroxyl groups can act as initiators in polymerization reactions. For example, in the presence of a suitable catalyst, phenols can initiate the ring-opening polymerization of cyclic esters. The enzymatic polymerization of phenolic compounds, often catalyzed by peroxidases, proceeds through the formation of phenoxy radicals, which then undergo spontaneous polymerization. nih.govnih.gov The antioxidant activity of phenols, which involves the quenching of free radicals, is a testament to the reactivity of the hydroxyl group. nih.govresearchgate.netresearchgate.netbyjus.com this compound, with its two phenolic moieties, could potentially serve as a crosslinking agent or a monomer in the synthesis of phosphorus-containing polymers.

Table 2: Examples of Reactions Involving Phenolic Hydroxyl Groups

| Reaction Type | Reagents and Conditions | Product Type | General Reference |

| Acylation | Acyl chloride, pyridine | Phenolic ester | Standard organic chemistry textbooks |

| Alkylation | Alkyl halide, K2CO3, acetone | Phenolic ether | Standard organic chemistry textbooks |

| Oxidative Coupling | Oxidizing agent (e.g., FeCl3) | C-C or C-O coupled polymers | nih.gov |

| Polymerization Initiation | Cyclic monomer, catalyst | Polyester (B1180765) | General polymer chemistry principles |

Rearrangement Reactions and Intermolecular Processes

Organophosphorus compounds and molecules with phenolic moieties can undergo a variety of rearrangement reactions. libretexts.orgmasterorganicchemistry.com For instance, the Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring. While this would require prior acylation of this compound, it represents a potential pathway for further functionalization.

Another relevant class of rearrangements includes those involving the phosphorus center itself. Although less common for pentavalent phosphorus compounds compared to trivalent ones, certain conditions can induce skeletal changes. Intermolecular processes, such as the formation of hydrogen-bonded dimers or larger aggregates, are also conceivable for this compound due to the presence of the polar phosphoryl group and the hydrogen-donating hydroxyl groups. Such interactions can influence the molecule's physical properties and its reactivity in solution.

Migratory Insertions and Rearrangements Involving the Phenylphosphoryl Group

Migratory insertion is a fundamental step in many organometallic catalytic cycles, involving the insertion of an unsaturated molecule (like an alkene, alkyne, or carbon monoxide) into a metal-ligand bond. For such a reaction to involve the phenylphosphoryl group of this compound, the compound would first need to act as a ligand, coordinating to a metal center through its phosphoryl oxygen and/or the phenoxy oxygen atoms.

Hypothetical Migratory Insertion Pathway:

A hypothetical scenario could involve a metal complex of this compound where a coordinated unsaturated substrate undergoes insertion into a metal-phenyl or metal-oxygen bond of the ligand. However, the stability of the P-C(phenyl) and P-O(phenol) bonds in the phenylphosphoryl group makes direct migratory insertion into these bonds energetically unfavorable under typical conditions.

Rearrangements:

Rearrangements involving phosphoryl groups are more commonly observed. These often entail the migration of the phosphoryl group between different nucleophilic centers within a molecule. For this compound, a potential rearrangement could be envisioned under specific conditions, such as in the presence of a strong base or upon coordination to a metal center that could facilitate bond cleavage and reformation.

A theoretical rearrangement could involve the migration of the phenylphosphoryl group from being bonded to the two phenolic oxygens to a different bonding mode, for instance, involving one of the phenyl rings. However, without experimental evidence, the conditions and feasibility of such a rearrangement remain speculative.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are common for molecules containing appropriately positioned reactive functional groups. In the case of this compound, its structure, featuring a central phosphoryl group linking two phenol (B47542) moieties, presents possibilities for intramolecular cyclization, particularly through reactions involving the phenolic hydroxyl groups or the aromatic rings.

Potential Cyclization Scenarios:

One could hypothesize that under dehydrating conditions or in the presence of specific catalysts, further cyclization could occur. For example, an intramolecular Friedel-Crafts-type reaction could potentially lead to the formation of a new ring by linking one of the phenyl rings of the diphenol moiety to the phenyl ring of the phosphoryl group. The feasibility of such a reaction would depend on the activation of the aromatic rings and the steric accessibility.

Another possibility could involve the functionalization of the phenolic rings with groups that could then participate in an intramolecular cyclization with the phosphoryl group or with each other.

Data on Related Compound Reactions:

While no data exists for this compound, studies on related bis(phenoxy)phosphine oxides have shown that the P-O-C linkage can be cleaved under certain conditions, which could be a prerequisite for some rearrangement or cyclization reactions. The thermal decomposition of related organophosphorus compounds often proceeds through complex radical mechanisms, which could potentially lead to cyclized products, but such pathways have not been elucidated for the title compound.

Due to the lack of specific research on the mechanistic pathways of this compound, no experimental data tables can be generated. The discussion remains a theoretical exploration based on established principles of organic and organometallic chemistry.

Derivatives and Structure Activity Relationships in Research Contexts

Synthesis of Analogues with Modified Phenyl or Diphenol Moieties

The synthesis of analogues of 2,2'-(Phenylphosphoryl)diphenol is a cornerstone of research in this area. The general synthetic route often involves the reaction of a substituted phenylphosphonic dichloride with a substituted 2,2'-biphenol (B158249). This modular approach allows for a wide range of derivatives to be accessed.

For instance, phosphonato-substituted bithiophenes derived from 2,2'-biphenol have been synthesized in a three-step process. This involves reacting lithiated bithiophene with a chlorophosphine reagent, followed by a reaction with 2,2'-biphenol, and finally a reaction with a chalcogen. nih.gov This methodology highlights the adaptability of the biphenol backbone in creating diverse ligand architectures.

The introduction of various substituents on the phenyl and diphenol rings is a powerful strategy for tuning the steric and electronic properties of the resulting ligand. Steric hindrance can be increased by introducing bulky groups, which can influence the accessibility of the metal center and the selectivity of the catalytic reaction. ucla.edu Electronic properties, on the other hand, can be modulated by introducing electron-donating or electron-withdrawing groups, which alters the electron density at the phosphorus center and, consequently, the nature of the metal-ligand bond. chemrxiv.org

Computational methods, such as the use of Vmin (minimum electrostatic potential) parameters, are often employed to quantify the electronic properties of these ligands. ucla.edu These parameters, along with steric descriptors like cone angle and percent buried volume, help in establishing quantitative relationships between ligand structure and catalytic performance. ucla.edubris.ac.uk

| Ligand Type | Substituent Effects | Impact on Properties |

| Phosphine (B1218219) Ligands | Introduction of ionic functionalities | Alters steric and electronic properties, leads to supramolecular interactions like hydrogen bonding and Coulombic repulsion. documentsdelivered.com |

| DalPhos-based (P^N) Ligands | Electron-rich substituents on the aryl ring | Enhances the rate of oxidative addition in redox gold catalysis. chemrxiv.org |

| Phosphatrioxa-adamantane Ligands | Fine-tuning of steric bulk | Crucial for efficient α-arylation of ketones. researchgate.net |

Impact of Structural Modifications on Coordination Behavior

The coordination of this compound derivatives to a metal center is profoundly influenced by the structural modifications on the ligand. These changes dictate the geometry of the resulting metal complex, which in turn is a critical determinant of its catalytic activity.

The bite angle, defined as the P-M-P angle in a bidentate phosphine complex, is a crucial parameter in determining the outcome of a catalytic reaction. For ligands derived from 2,2'-biphenol, the substituents on the biphenyl (B1667301) backbone can significantly influence the preferred bite angle. Bulky substituents can force a wider bite angle, which can favor certain reaction pathways over others. The flexibility of the ligand backbone also plays a role; a more rigid backbone will impose a more defined bite angle on the metal center.

| Ligand Modification | Impact on Coordination |

| Introduction of bulky substituents | Increases steric hindrance, influences ligand bite angle. |

| Introduction of electron-donating groups | Increases electron density on the phosphorus atom, enhances ligand's donor capacity. |

| Introduction of electron-withdrawing groups | Decreases electron density on the phosphorus atom, increases ligand's π-acceptor character. |

Influence of Derivatives on Catalytic Performance

The ultimate goal of synthesizing and studying this compound derivatives is often to improve their performance in catalytic applications. The steric and electronic modifications discussed above have a direct and often predictable impact on catalytic activity and selectivity.

For instance, in the realm of asymmetric catalysis, chiral biphenol-based phosphoramidite (B1245037) ligands have demonstrated that fine-tuning the ligand structure is crucial for achieving high enantioselectivity. nih.gov Similarly, in cross-coupling reactions, the steric bulk of biaryl phosphacycle ligands plays a pivotal role in achieving efficient catalysis for a broad range of substrates. researchgate.net The development of insulated π-conjugated 2,2'-bipyridine (B1663995) ligands has also shown that remote steric effects can enhance catalytic performance in visible-light-driven reactions. rsc.org

The strategic design of these ligands, informed by a deep understanding of structure-activity relationships, continues to drive innovation in the field of homogeneous catalysis, enabling the development of more efficient and selective chemical transformations.

Enantioselectivity and Diastereoselectivity Tuning

While specific studies focusing exclusively on this compound as a primary ligand for enantioselective and diastereoselective catalysis are not extensively documented in publicly available research, the broader class of phosphorus-containing ligands with P-O or P-N bonds is well-established in asymmetric catalysis. nih.gov The fundamental structure of this compound provides a scaffold that can be modified to create chiral environments for stereoselective transformations.

The introduction of chiral substituents on the phenolic rings or the creation of atropisomeric derivatives by introducing bulky groups can lead to ligands capable of inducing high levels of enantioselectivity and diastereoselectivity in various reactions. The development of novel chiral catalytic methods has significantly improved access to complex chiral organic molecules, including essential building blocks for medicinal chemistry. umich.edu The principles of chiral phosphoric acid catalysis, which share structural similarities with the phosphoryl group in the target compound, have demonstrated versatility in a wide array of organic reactions. umich.edu

For instance, in asymmetric catalysis, the precise control over the stereochemical outcome of a reaction is paramount. Diastereodivergent catalysis, which aims to selectively produce any diastereomer of a product from the same starting materials, often relies on sophisticated catalyst design. nih.gov The rigid framework of compounds like this compound could potentially be adapted for such applications by strategic placement of functional groups that can interact with substrates and guide their approach to the catalytic center.

Reaction Rate and Catalyst Stability Enhancement

The stability and activity of a catalyst are crucial for its practical application. The phosphinyl group in this compound can contribute to the thermal and chemical stability of catalytic complexes. The P=O bond is generally robust, and the aromatic rings provide a degree of rigidity to the ligand structure.

Modifications to the ligand can further enhance these properties. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings can modulate the electron density at the phosphorus center, thereby influencing the binding affinity of the ligand to a metal center and, consequently, the catalytic activity. The choice of solvent can also play a significant role in catalyst performance and enantioselectivity. abo.fi